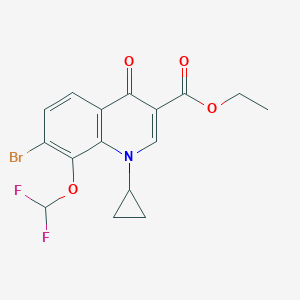
Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Descripción general
Descripción
Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound belonging to the class of quinolones, which are known for their broad spectrum of biological activities, including antibacterial properties.
Synthesis Analysis
The synthesis of related quinolone compounds typically involves multi-step processes including acyl-chlorination, condensation, decarboxylation, esterification, and cyclization. For instance, Liu Zhe (2001) reported the preparation of a similar compound, 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, through a complex synthesis route (Liu, 2001).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by multiple functional groups attached to a quinolone core. These functional groups, such as cyclopropyl, fluoro, and ethoxy moieties, play a crucial role in determining the chemical and biological properties of the compound.
Chemical Reactions and Properties
Quinolones undergo various chemical reactions, including nucleophilic substitution, cyclocondensation, and reactions with amine nucleophiles, as described in studies by Shibamori et al. (1990) and others. These reactions are often regioselective and can be used to introduce various substituents into the quinolone core (Shibamori et al., 1990).
Physical Properties Analysis
The physical properties of quinolones, including their melting points and solubility, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties, affecting their pharmacokinetic behavior and utility in various applications.
Chemical Properties Analysis
Quinolones exhibit a range of chemical properties, including antibacterial activity. The specific chemical properties are influenced by the nature and position of the substituents on the quinolone core. For example, the presence of a cyclopropyl group can enhance the antibacterial activity of these compounds, as shown in studies of related compounds (Koga et al., 1980).
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
This compound has been involved in the synthesis of various heterocycles, particularly those fused onto 4-oxoquinoline-3-carboxylic acid. For instance, studies have demonstrated its utility in producing compounds like pyrido[2,3-f]quinoxaline-8-carboxylates. These compounds exhibit moderate antibacterial activity against a range of bacterial species. This finding indicates potential applications in the development of new antibacterial agents (Abu-Sheaib et al., 2008).
Anticancer Potential
Research has also explored the anticancer properties of derivatives of this compound. Synthesized compounds like 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have been tested for their anticancer effects, particularly against the breast cancer MCF-7 cell line. These studies indicate that certain derivatives demonstrate significant anticancer activity, suggesting potential applications in cancer treatment (Gaber et al., 2021).
Key Intermediate in Synthesis
This compound serves as a key intermediate in the synthesis of various fluoroquinolones, which are important in the pharmaceutical industry. These fluoroquinolones are potent topoisomerase II inhibitors, showcasing promising clinical applications. The role of this compound in the synthesis process highlights its importance in the development of new pharmaceuticals (Zhang et al., 2010).
Reactivity and Structural Analysis
There's also significant research on the reactivity of this compound and its derivatives, with a focus on understanding their molecular structures. Studies have looked into its reactions with various agents, providing insights into the chemical properties and potential applications in different fields, such as materials science or synthetic chemistry (Bauer et al., 2009).
Propiedades
IUPAC Name |
ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF2NO4/c1-2-23-15(22)10-7-20(8-3-4-8)12-9(13(10)21)5-6-11(17)14(12)24-16(18)19/h5-8,16H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUUANRFLJIZGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2OC(F)F)Br)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471266 | |
| Record name | Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
CAS RN |
194805-07-7 | |
| Record name | 3-Quinolinecarboxylic acid, 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-1,4-dihydro-4-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194805-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydro-3-quinolinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194805077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydro-3-quinolinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



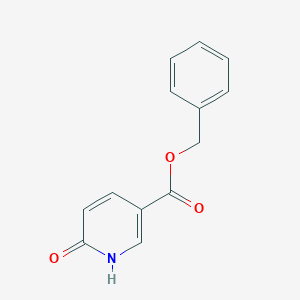
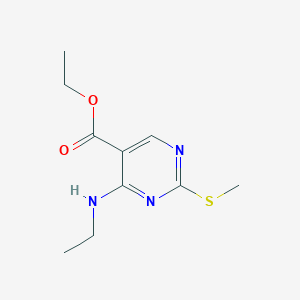


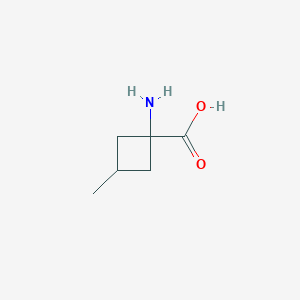
![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)
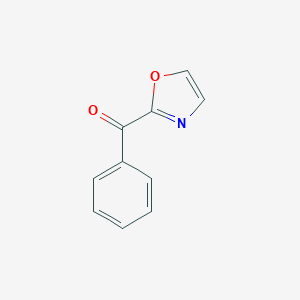


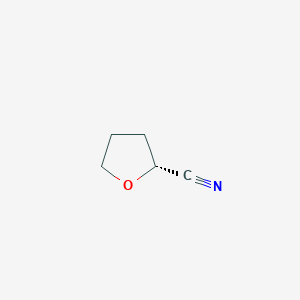
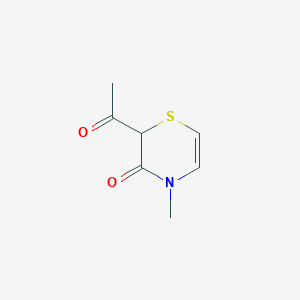


![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)